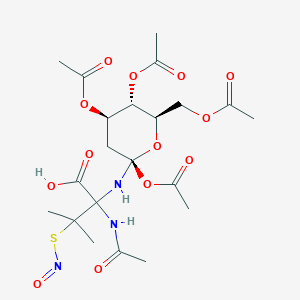![molecular formula C8H8ClNO3S B12853504 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is a heterocyclic compound that features a pyrano-pyridine core structure with a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base such as potassium carbonate (K2CO3) in an aqueous ethanol solution . The reaction can be facilitated by thermal heating or microwave irradiation to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrano-pyridine core or the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound useful for studying enzyme functions and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Uniqueness
Compared to similar compounds, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable for the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H8ClNO3S |
|---|---|
Molekulargewicht |
233.67 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(11,12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2 |
InChI-Schlüssel |
PZIFMWOUBFXICI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=CC(=C2)S(=O)(=O)Cl)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)


![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)


![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)







